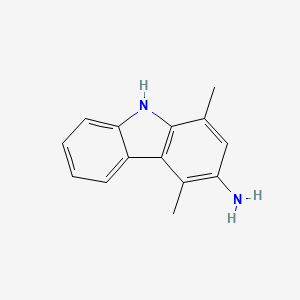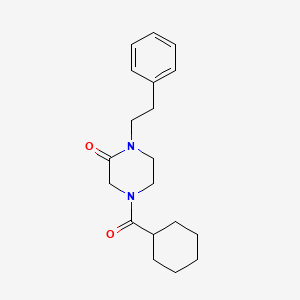![molecular formula C21H35NO2Se B14327072 Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate CAS No. 106672-49-5](/img/structure/B14327072.png)
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylselanyl group attached to a dodecane chain, which is further linked to an ethyl carbamate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate typically involves the reaction of 1-(phenylselanyl)dodecan-2-ol with ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The process can be summarized as follows:
Starting Materials: 1-(phenylselanyl)dodecan-2-ol and ethyl isocyanate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the by-products.
Procedure: The 1-(phenylselanyl)dodecan-2-ol is dissolved in an appropriate solvent (e.g., dichloromethane), and ethyl isocyanate is added dropwise. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of novel materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can act as a redox-active moiety, participating in electron transfer reactions. This can lead to the modulation of oxidative stress pathways and the inhibition of certain enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [1-(phenylselanyl)hexan-2-yl]carbamate
- Ethyl [1-(phenylselanyl)octan-2-yl]carbamate
- Ethyl [1-(phenylselanyl)decan-2-yl]carbamate
Uniqueness
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate is unique due to its longer dodecane chain, which can influence its solubility, reactivity, and biological activity. The presence of the phenylselanyl group also imparts distinctive redox properties, making it a valuable compound for research in oxidative stress and related fields.
Propriétés
Numéro CAS |
106672-49-5 |
|---|---|
Formule moléculaire |
C21H35NO2Se |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
ethyl N-(1-phenylselanyldodecan-2-yl)carbamate |
InChI |
InChI=1S/C21H35NO2Se/c1-3-5-6-7-8-9-10-12-15-19(22-21(23)24-4-2)18-25-20-16-13-11-14-17-20/h11,13-14,16-17,19H,3-10,12,15,18H2,1-2H3,(H,22,23) |
Clé InChI |
XHQFFCOUSZRGGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C[Se]C1=CC=CC=C1)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
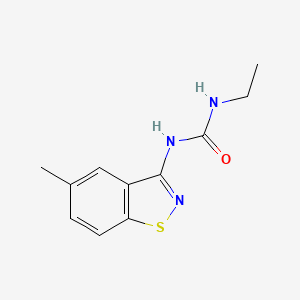
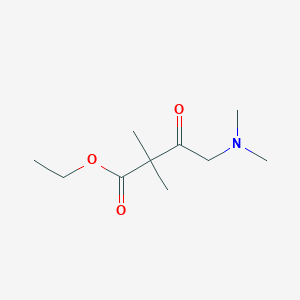


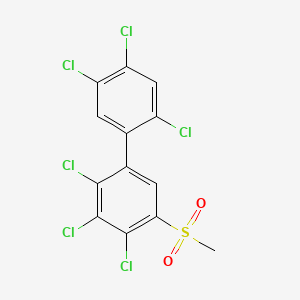
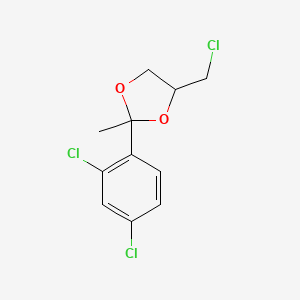

![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
